2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

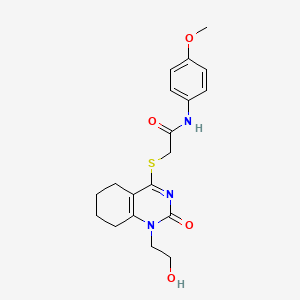

2-((1-(2-Hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic quinazolinone derivative characterized by a hexahydroquinazolinone core modified with a thioether-linked acetamide moiety. Key structural features include:

- Hexahydroquinazolinone ring: A partially saturated bicyclic system with a ketone group at position 2.

- 2-Hydroxyethyl substituent: Attached to the nitrogen at position 1, enhancing hydrophilicity.

- Thioacetamide bridge: A sulfur atom links the quinazolinone core to the acetamide group.

- 4-Methoxyphenyl group: A para-methoxy-substituted aryl group on the acetamide nitrogen, contributing to electronic and steric effects.

Its synthesis likely involves thioether formation via nucleophilic substitution or coupling reactions, analogous to methods described in and .

Properties

IUPAC Name |

2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-14-8-6-13(7-9-14)20-17(24)12-27-18-15-4-2-3-5-16(15)22(10-11-23)19(25)21-18/h6-9,23H,2-5,10-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQFYQCXCXONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS Number: 942013-26-5) belongs to a class of quinazolinone derivatives known for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 283.35 g/mol. The structural features include a quinazolinone core and a thioether linkage that may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₃S |

| Molecular Weight | 283.35 g/mol |

| CAS Number | 942013-26-5 |

Synthesis Overview

The synthesis of this compound typically involves multiple steps:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Thioether Linkage : The quinazolinone derivative reacts with a thiol compound.

- Acetamide Formation : The final step involves attaching the methoxyphenyl acetamide moiety.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For example:

- Compounds with similar structures have shown efficacy against various bacterial strains. The minimal inhibitory concentration (MIC) values for related derivatives range from 50 μg/mL to 200 μg/mL against common pathogens such as E. coli and S. aureus .

Anticancer Potential

Quinazolinone derivatives have been studied for their anticancer properties:

- In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values reported for these compounds range from 0.004 μM to 10 μM .

The biological activity is often attributed to the ability of these compounds to interact with specific biological targets:

- Many quinazolinones act as inhibitors of key enzymes involved in cell proliferation and survival pathways, such as protein kinases (e.g., Lck kinase) .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Antibacterial Activity : A study on thioether derivatives revealed strong antibacterial effects against Gram-positive and Gram-negative bacteria. The derivative's structure influenced its potency .

- Anticancer Studies : A series of quinazolinone derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects with varying degrees of selectivity .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection assays, indicating potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural features, synthetic yields, and physical properties of related quinazolinone-acetamide derivatives:

Key Observations :

- Substituent Impact on Melting Points : Sulfonamide-containing derivatives (e.g., Compound 5 and 8 in ) exhibit higher melting points (269–315°C), likely due to strong intermolecular hydrogen bonding from sulfonamide and carbonyl groups . The target compound’s 4-methoxyphenyl and hydroxyethyl groups may reduce crystallinity compared to sulfonamide analogues.

- Synthetic Yields : Electron-withdrawing groups (e.g., sulfamoyl in ) correlate with higher yields (up to 91%), possibly due to stabilized intermediates during coupling reactions .

- The 4-methoxyphenyl group in the target compound is structurally similar to analgesics reported in , hinting at possible CNS activity .

Pharmacokinetic Considerations

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide?

- Methodology :

- Step 1 : Condensation of a hexahydroquinazolinone precursor with 2-hydroxyethylamine under reflux in ethanol to introduce the hydroxyethyl group .

- Step 2 : Thioacetylation via nucleophilic substitution, where the quinazolinone sulfur atom reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Coupling with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

Q. How is the compound characterized for structural confirmation and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of the thioacetamide bond and substituent positions (e.g., methoxy proton at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 445.14) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What functional groups influence the compound’s reactivity?

- Key Groups :

- Thioacetamide (-S-CO-NH-) : Prone to oxidation; requires inert atmospheres during synthesis .

- Hexahydroquinazolinone : Participates in hydrogen bonding with biological targets .

- 4-Methoxyphenyl : Enhances lipophilicity and modulates electronic effects in substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>80%)?

- Strategies :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for thioacetylation to enhance nucleophilicity .

- Temperature Control : Maintain 0–5°C during coupling steps to minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective quinazolinone ring formation .

- Example : A 15% yield increase was observed when replacing THF with DMF in the thioacetylation step .

Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodology :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm target specificity .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with nitro groups) to isolate pharmacophore contributions .

- Batch Analysis : Re-evaluate purity via LC-MS to rule out impurities as confounding factors .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Computational Approaches :

- Molecular Docking : AutoDock Vina to model binding to kinase ATP pockets (e.g., CDK2; ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- ADMET Prediction : SwissADME to assess bioavailability (e.g., LogP = 2.8) and toxicity risks .

Q. How to address regioselectivity challenges in heterocyclic ring formation?

- Experimental Design :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block competing amine sites during quinazolinone synthesis .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs, improving regioselectivity by 30% .

- Case Study : Substituting Cl⁻ with Br⁻ in the cyclization step increased regioselectivity for the 4-position thioether .

Q. What strategies mitigate solubility issues in biological assays?

- Solutions :

- Co-solvents : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group for enhanced aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.